molecular formula C27H24ClFN2O5S B11045635 ethyl {(5Z)-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

ethyl {(5Z)-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

Cat. No.: B11045635
M. Wt: 543.0 g/mol
InChI Key: XDQVFKAYQVEGLD-XDOYNYLZSA-N
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Description

Ethyl {(5Z)-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a complex organic compound with a unique structure that includes a pyrroloquinoline core, a thiazolidine ring, and various substituents such as a chlorophenyl group and a fluoro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {(5Z)-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate typically involves multi-step organic reactions. The key steps include the formation of the pyrroloquinoline core, the introduction of the thiazolidine ring, and the addition of various substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl {(5Z)-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinoline derivatives, while reduction could lead to the formation of reduced thiazolidine derivatives.

Scientific Research Applications

Ethyl {(5Z)-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound can be used in biological studies to understand its interactions with various biomolecules.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl {(5Z)-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chlorophenyl)-4,4,6-trimethyl-2-oxo-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate
  • Ethyl 2-(4-fluorophenyl)-4,4,6-trimethyl-2-oxo-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate

Uniqueness

Ethyl {(5Z)-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is unique due to its combination of a pyrroloquinoline core, a thiazolidine ring, and various substituents. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C27H24ClFN2O5S

Molecular Weight

543.0 g/mol

IUPAC Name

ethyl 2-[(5Z)-5-[9-(4-chlorophenyl)-6-fluoro-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C27H24ClFN2O5S/c1-5-36-19(32)12-30-24(34)22(37-25(30)35)20-17-10-16(29)11-18-21(17)31(23(20)33)26(2,3)13-27(18,4)14-6-8-15(28)9-7-14/h6-11H,5,12-13H2,1-4H3/b22-20-

InChI Key

XDQVFKAYQVEGLD-XDOYNYLZSA-N

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C/2\C3=C4C(=CC(=C3)F)C(CC(N4C2=O)(C)C)(C)C5=CC=C(C=C5)Cl)/SC1=O

Canonical SMILES

CCOC(=O)CN1C(=O)C(=C2C3=C4C(=CC(=C3)F)C(CC(N4C2=O)(C)C)(C)C5=CC=C(C=C5)Cl)SC1=O

Origin of Product

United States

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